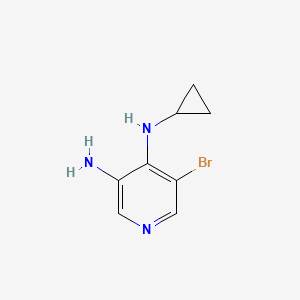
5-bromo-4-N-cyclopropylpyridine-3,4-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-bromo-4-N-cyclopropylpyridine-3,4-diamine is a chemical compound with the molecular formula C8H10BrN3 It is a derivative of pyridine, characterized by the presence of a bromine atom at the 5th position and a cyclopropyl group attached to the nitrogen at the 4th position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-4-N-cyclopropylpyridine-3,4-diamine typically involves the bromination of pyridine derivatives followed by amination and cyclopropylation. One common method includes:
Bromination: Pyridine is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride.
Amination: The brominated pyridine is then subjected to amination using ammonia or an amine source under high pressure and temperature.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
5-bromo-4-N-cyclopropylpyridine-3,4-diamine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Cyclization: It can undergo cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution: Reagents like sodium amide, thiourea, or sodium alkoxide in solvents such as ethanol or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed
Substitution: Various substituted pyridine derivatives.
Oxidation: Oxidized pyridine compounds.
Reduction: Reduced amine derivatives.
Scientific Research Applications
5-bromo-4-N-cyclopropylpyridine-3,4-diamine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory diseases.
Material Science: The compound is explored for its potential in creating novel materials with specific electronic or optical properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and cellular pathways.
Mechanism of Action
The mechanism by which 5-bromo-4-N-cyclopropylpyridine-3,4-diamine exerts its effects involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity. The cyclopropyl group enhances its binding affinity and specificity, making it a valuable tool in drug design and development.
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2,3-diaminopyridine: Similar structure but lacks the cyclopropyl group.
5-Bromo-4-methylpyridine-3,4-diamine: Contains a methyl group instead of a cyclopropyl group.
5-Bromo-3,4-diaminopyridine: Lacks the N4-cyclopropyl substitution.
Uniqueness
The presence of the cyclopropyl group in 5-bromo-4-N-cyclopropylpyridine-3,4-diamine imparts unique chemical and biological properties, such as increased stability and enhanced binding interactions, distinguishing it from other similar compounds.
Properties
CAS No. |
607372-29-2 |
|---|---|
Molecular Formula |
C8H10BrN3 |
Molecular Weight |
228.09 g/mol |
IUPAC Name |
5-bromo-4-N-cyclopropylpyridine-3,4-diamine |
InChI |
InChI=1S/C8H10BrN3/c9-6-3-11-4-7(10)8(6)12-5-1-2-5/h3-5H,1-2,10H2,(H,11,12) |
InChI Key |
WGRQPFARKQZWGE-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1NC2=C(C=NC=C2N)Br |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3,5-Dimethyl-1-propyl-1H-pyrazolo[4,3-d]pyrimidin-7(4H)-one](/img/structure/B8755255.png)
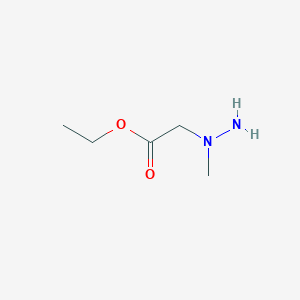
![2-(6-Chloroimidazo[1,2-b]pyridazin-2-yl)propan-2-ol](/img/structure/B8755263.png)
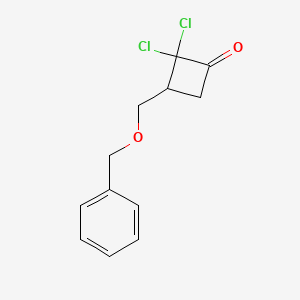
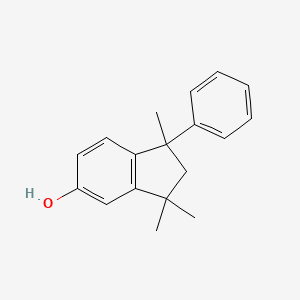
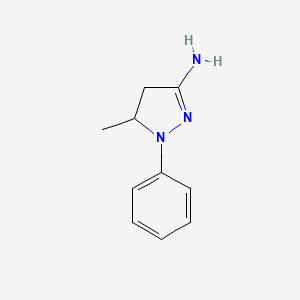
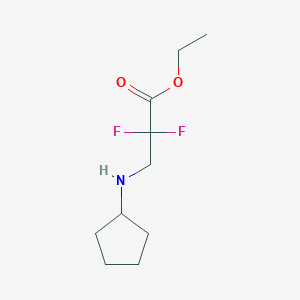
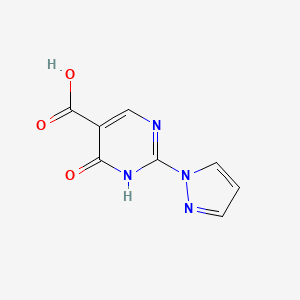
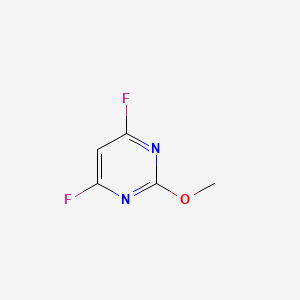
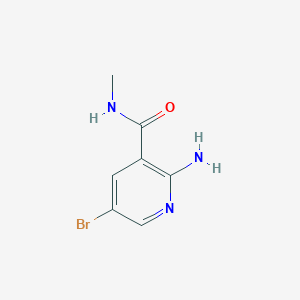
![4-Chloro-1-(3-methylpyridin-2-YL)-1H-pyrazolo[3,4-D]pyrimidine](/img/structure/B8755335.png)
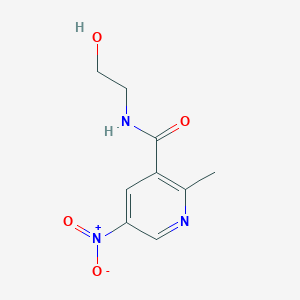
![6-chloro-2-(methylthio)-3H-imidazo[4,5-c]pyridine](/img/structure/B8755346.png)
